molecular formula C10H15N3O B2414232 3-(cyclopent-3-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200612-15-1

3-(cyclopent-3-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2414232
CAS RN: 2200612-15-1
M. Wt: 193.25
InChI Key: IJSAOENLIXYRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclopent-3-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a triazole derivative and has been synthesized using various methods. Its mechanism of action and physiological effects have been studied extensively, and it has shown promising results in various experiments.

Scientific Research Applications

Heterocyclic Derivative Syntheses

  • Research demonstrates the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to the formation of various heterocycles such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These processes highlight the versatile applications of similar compounds in synthesizing complex heterocyclic structures which are foundational in pharmaceuticals and materials science (Bacchi et al., 2005).

Regioselective Cycloaddition Reactions

  • Studies on the regioselectivity of cycloaddition reactions involving azides and internal alkynes have led to the efficient synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. These reactions, catalyzed by ruthenium complexes, are significant for constructing triazole rings, which are crucial in developing new therapeutic agents and materials due to their stability and biological relevance (Majireck & Weinreb, 2006).

Catalytic Systems for Heterocycle Synthesis

  • Innovative catalytic systems have been developed for the Huisgen 1,3-dipolar cycloaddition, a cornerstone reaction in click chemistry, enabling the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles under mild conditions. These advances demonstrate the potential of utilizing similar compounds in facilitating efficient and selective synthesis routes for bioactive heterocycles, which are widely used in drug discovery and development (Ozcubukcu et al., 2009).

properties

IUPAC Name

3-cyclopent-3-en-1-yl-4-propan-2-yl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(2)13-9(11-12-10(13)14)8-5-3-4-6-8/h3-4,7-8H,5-6H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSAOENLIXYRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=O)C2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclopent-3-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.